molecular formula C23H20N2O3 B398722 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

Cat. No.: B398722
M. Wt: 372.4g/mol
InChI Key: ZPKWBUPPHZCIPE-UHFFFAOYSA-N
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4g/mol

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

InChI

InChI=1S/C23H20N2O3/c1-14-11-15(2)21-20(12-14)25-23(28-21)17-5-4-6-18(13-17)24-22(26)16-7-9-19(27-3)10-8-16/h4-13H,1-3H3,(H,24,26)

InChI Key

ZPKWBUPPHZCIPE-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)OC)C

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often catalyzed by metal catalysts, nanocatalysts, or ionic liquid catalysts. For example, a common method involves the use of 2-aminophenol and an aromatic aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at 50°C .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Aqueous H₂O₂, ethanol, and TTIP as a catalyst.

    Reduction: NaBH₄ or LiAlH₄ in an appropriate solvent such as ethanol or tetrahydrofuran (THF).

    Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Another heterocyclic compound with a similar structure and diverse biological activities.

    Benzothiazole: Similar to benzoxazole but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.

    Benzisoxazole: Contains an isoxazole ring fused to a benzene ring, with similar applications in medicinal chemistry.

Uniqueness

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

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